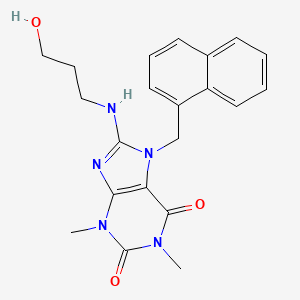

8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (hereafter referred to as Compound A) is a xanthine derivative with the molecular formula C₂₀H₂₁N₅O₃ and a monoisotopic mass of 379.164440 Da . Its structure features:

- A 1,3-dimethylxanthine core (common to theophylline analogs).

- A naphthalen-1-ylmethyl group at position 7, enhancing lipophilicity and aromatic interactions.

This compound is of interest due to its structural similarity to caffeine and theophylline derivatives, which are known for modulating adenosine receptors, phosphodiesterases, and other therapeutic targets .

Properties

IUPAC Name |

8-(3-hydroxypropylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-24-18-17(19(28)25(2)21(24)29)26(20(23-18)22-11-6-12-27)13-15-9-5-8-14-7-3-4-10-16(14)15/h3-5,7-10,27H,6,11-13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEDRDMXFLBFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCO)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359910-30-8 | |

| Record name | 8-[(3-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has attracted attention due to its potential biological activities. This compound is characterized by a complex structure that includes both a naphthalene moiety and a hydroxypropyl amino group, which may influence its interaction with biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 396.44 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling and metabolism. It is believed to modulate pathways related to purine metabolism and may influence neurotransmission processes. Research indicates that it could act as an inhibitor or activator of specific enzymes or receptors associated with these pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 12.5 |

| HeLa (Cervical cancer) | 15.0 |

| A549 (Lung cancer) | 10.0 |

These results suggest that the compound's mechanism may involve the induction of apoptosis in cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated effective inhibition against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: Cancer Treatment

A study evaluating the efficacy of this compound in combination with standard chemotherapeutic agents revealed enhanced anticancer activity compared to monotherapy. The combination treatment led to a significant reduction in tumor size in xenograft models.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Comparison with Similar Compounds

Substituent Variations at Position 8

Modifications at position 8 significantly influence pharmacological activity and physicochemical properties. Key analogs include:

Key Observations :

- Hydrophilic vs. Hydrophobic Substituents: The 3-hydroxypropylamino group in Compound A enhances solubility compared to chloro (Compound 8) or trifluoropropyl (Compound 34) substituents.

- Biological Activity: Pyridinyloxy groups (Compounds 3j/3m) eliminate CNS effects but retain analgesia, suggesting that Compound A’s amino group may offer similar selectivity .

Substituent Variations at Position 7

The naphthalen-1-ylmethyl group at position 7 distinguishes Compound A from other analogs:

Key Observations :

- Aromatic Interactions: The naphthalene group in Compound A may improve binding to hydrophobic pockets in target proteins compared to phenylpropyl (Compound 11) or phenoxypropyl (Compound 12) groups.

- Synthetic Flexibility : Position 7 substitutions (e.g., benzyl, arylalkyl) are typically introduced via alkylation of xanthine cores using K₂CO₃ in DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.